molecular formula C9H10BrN3O2 B1464743 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine CAS No. 1020253-22-8

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

Cat. No.: B1464743
CAS No.: 1020253-22-8
M. Wt: 272.1 g/mol
InChI Key: YXSSIQVKYYTXGR-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine typically involves the bromination and nitration of a pyridine derivative, followed by the introduction of the pyrrolidinyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 5-Amino-3-nitro-2-(pyrrolidin-3-yl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro and pyrrolidinyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSSIQVKYYTXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695597
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-22-8
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Reactant of Route 2
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Reactant of Route 3
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Reactant of Route 4
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Reactant of Route 5
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Reactant of Route 6
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

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